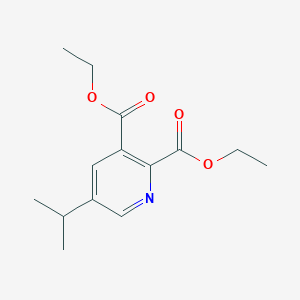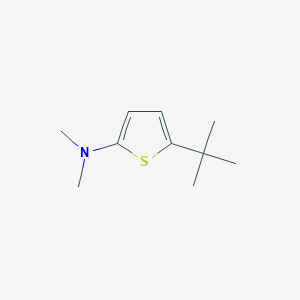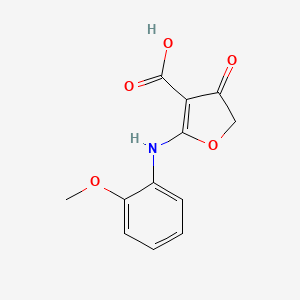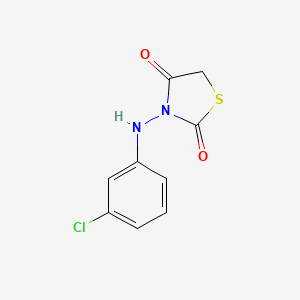![molecular formula C18H22O4 B14331255 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene CAS No. 108853-15-2](/img/structure/B14331255.png)
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene is an organic compound that belongs to the class of methoxybenzenes This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with a 2-(3-methoxyphenyl)ethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-trimethoxybenzene and 3-methoxyphenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 1,2,3-trimethoxybenzene and 3-methoxyphenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of advanced purification techniques, such as distillation and crystallization, is common.
化学反応の分析
Types of Reactions
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: Inhibits enzymes involved in key metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binds to specific receptors on cell surfaces, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Scavenging: Acts as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
1,2,3-Trimethoxybenzene: A simpler analog with three methoxy groups on the benzene ring.
1,2,3-Trimethoxy-5-methylbenzene: Contains a methyl group instead of the 2-(3-methoxyphenyl)ethyl substituent.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Features a propenyl group in place of the 2-(3-methoxyphenyl)ethyl substituent.
Uniqueness
1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene is unique due to the presence of the 2-(3-methoxyphenyl)ethyl substituent, which imparts distinct chemical and biological properties
特性
CAS番号 |
108853-15-2 |
|---|---|
分子式 |
C18H22O4 |
分子量 |
302.4 g/mol |
IUPAC名 |
1,2,3-trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-7-5-6-13(10-15)8-9-14-11-16(20-2)18(22-4)17(12-14)21-3/h5-7,10-12H,8-9H2,1-4H3 |
InChIキー |
NUHKDACBBFNRPM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)CCC2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14331173.png)

![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)


![Methyl 2-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]benzoate](/img/structure/B14331204.png)

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)



![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)

